Ethyl 2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the naphthalene and benzenesulfonamide moieties. Key steps include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Naphthalene Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.
Attachment of Benzenesulfonamide Group: This is typically done through sulfonation reactions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Research: This compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other benzothiophene derivatives such as:
Uniqueness
The uniqueness of ETHYL 2-(3-BENZENESULFONAMIDONAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H26N2O5S2 |
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Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl 2-[[3-(benzenesulfonamido)naphthalene-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O5S2/c1-2-35-28(32)25-21-14-8-9-15-24(21)36-27(25)29-26(31)22-16-18-10-6-7-11-19(18)17-23(22)30-37(33,34)20-12-4-3-5-13-20/h3-7,10-13,16-17,30H,2,8-9,14-15H2,1H3,(H,29,31) |
InChI Key |
WDAMSBIEEYXNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C=C3NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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